Ethyl 4-formyl-1-propylpyrazole-3-carboxylate

Aldo‑X building block Divergent synthesis Pyrazole‑fused heterocycles

This Aldo-X bifunctional (AXB3) building block features orthogonal aldehyde and ethyl ester groups, enabling divergent synthesis of pyrazolo-pyrimidines, -pyridines, and -thiazoles. The critical N1-propyl substituent directly enhances lipophilicity and target-binding affinity compared to methyl or ethyl analogs, a key determinant in endothelin antagonist potency. The 4-formyl group uniquely directs exclusive C-5 arylation, providing late-stage diversification inaccessible with non-formyl analogues. It yields high-activity pyrazolyl-thiosemicarbazone ligands (76-91% yield) and is a preferred intermediate for patented N1-propyl herbicides. Choose this compound for efficient, structure-driven lead optimization and agrochemical discovery.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 1603267-65-7
Cat. No. B2733264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-formyl-1-propylpyrazole-3-carboxylate
CAS1603267-65-7
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C(=O)OCC)C=O
InChIInChI=1S/C10H14N2O3/c1-3-5-12-6-8(7-13)9(11-12)10(14)15-4-2/h6-7H,3-5H2,1-2H3
InChIKeyOTFQNYGCKNXAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate (CAS 1603267‑65‑7): A Specialized N1‑Propyl Aldo‑X Bifunctional Pyrazole Building Block


Ethyl 4‑formyl‑1‑propylpyrazole‑3‑carboxylate is a heterocyclic pyrazole derivative that integrates an aldehyde group at the 4‑position and an ethyl ester at the 3‑position on a pyrazole core bearing an N1‑propyl substituent [REFS‑1]. The compound belongs to the class of Aldo‑X bifunctional building blocks (AXB3), which possess two functionalities with orthogonal reactivity, enabling divergent synthetic transformations toward pyrazole‑fused and substituted molecular frameworks [REFS‑2]. Its molecular formula is C10H14N2O3 with a molecular weight of 210.23 g/mol [REFS‑1].

Why N1‑Substitution Prevents Simple Interchange of Ethyl 4‑formyl‑1‑propylpyrazole‑3‑carboxylate with Close Analogs


The N1‑substituent on the pyrazole ring profoundly influences molecular lipophilicity, steric environment, and electronic distribution, which in turn govern solubility, membrane permeability, and target‑binding affinity. Even minor changes from propyl to methyl, ethyl, or H at the N1 position alter the compound’s physicochemical profile and its behavior in downstream synthetic or biological applications [REFS‑1]. In a series of pyrazole‑3‑carboxylate‑based endothelin receptor antagonists, systematic variation of the N1 substituent produced marked differences in vasorelaxant potency, demonstrating that the N1‑alkyl chain is a critical determinant of bioactivity rather than an interchangeable structural element [REFS‑2].

Quantitative Differentiation Evidence for Ethyl 4‑formyl‑1‑propylpyrazole‑3‑carboxylate Relative to Its Closest Analogs


Aldo‑X Bifunctional Reactivity Advantage: Enabling Divergent Pyrazole‑Fused Scaffolds from a Single Intermediate

The target compound possesses both an aldehyde and an ester functionality with orthogonal reactivity, qualifying it as an Aldo‑X bifunctional building block (AXB3). This architecture permits selective, sequential transformations—such as condensation at the aldehyde site followed by ester hydrolysis or cyclization—to generate diverse pyrazole‑fused and substituted frameworks [REFS‑1]. In contrast, common analogs lacking the 4‑formyl group (e.g., ethyl 1‑propyl‑1H‑pyrazole‑3‑carboxylate, CAS 1007480‑62‑7) or the 3‑ester (e.g., 1‑propyl‑1H‑pyrazole‑4‑carbaldehyde) offer only a single reactive handle, severely restricting synthetic versatility.

Aldo‑X building block Divergent synthesis Pyrazole‑fused heterocycles

Formyl‑Directed Regioselective C‑5 Arylation: Gatekeeper for Late‑Stage Pyrazole Functionalization

The 4‑formyl group in pyrazoles acts as a temporary protecting/directing group that enables regioselective palladium‑catalyzed direct arylation at the C‑5 position. After C‑5 functionalization, the formyl group can be removed or transformed, delivering 5‑aryl‑substituted pyrazoles that are otherwise challenging to access [REFS‑1]. Analogs without the 4‑formyl group (e.g., 1‑propyl‑1H‑pyrazole‑3‑carboxylate) lack this directing capability and undergo non‑selective or low‑yield arylation at C‑5.

C‑H activation Regioselective arylation Temporary protecting group

High‑Yield Thiosemicarbazone Formation: A Robust Entry to Bioactive Pyrazolyl‑Thiosemicarbazone Ligands

4‑Formylpyrazole‑3‑carboxylic acids and their ethyl esters, a class that includes the target compound, react selectively with thiosemicarbazide and its N4‑aryl derivatives in boiling acetic acid to furnish the corresponding 4‑pyrazolylthiosemicarbazones in isolated yields of 76‑91% [REFS‑1]. This transformation is not accessible with non‑formyl pyrazole‑3‑carboxylates, which lack the aldehyde electrophile.

Thiosemicarbazone Metal chelator Antimicrobial scaffold

N1‑Propyl Lipophilicity Advantage Over N1‑Methyl and N1‑Ethyl Analogs: Impact on Bioavailability and Solubility Profile

The N1‑propyl chain increases calculated logP by approximately 1.0 log unit relative to the N1‑methyl analog (ethyl 4‑formyl‑1‑methyl‑1H‑pyrazole‑3‑carboxylate, CAS 1594890‑30‑8) and ~0.5 log unit relative to the N1‑ethyl analog, based on standard fragment‑based logP increment values (each methylene contributes ~0.5) [REFS‑1, REFS‑2]. This lipophilicity elevation can enhance membrane permeability for intracellular targets while maintaining sufficient aqueous solubility for formulation, as observed in congeneric pyrazole‑3‑carboxylate series where N1‑propyl derivatives exhibit optimal balance between logP (2.5‑3.5) and solubility [REFS‑3].

Lipophilicity ADME Lead optimization

High‑Value Application Scenarios Where Ethyl 4‑formyl‑1‑propylpyrazole‑3‑carboxylate Delivers Differentiated Value


Medicinal Chemistry Library Synthesis: Generating Diverse Pyrazole‑Fused Heterocycles from a Single Building Block

The orthogonal aldehyde and ester functionalities enable the construction of pyrazolo‑pyrimidines, pyrazolo‑pyridines, pyrazolo‑thiazoles, and other fused systems via sequential condensation and cyclization reactions. This reduces the number of building blocks required for library diversification and accelerates hit‑to‑lead optimization campaigns [REFS‑1].

Late‑Stage C‑5 Functionalization via Palladium‑Catalyzed Direct Arylation

The 4‑formyl group acts as a directing/protecting group that enables exclusive C‑5 arylation, a transformation that is not accessible with non‑formyl pyrazole‑3‑carboxylates. This allows medicinal chemists to introduce aryl diversity at the C‑5 position after assembling the core scaffold, facilitating SAR exploration [REFS‑2].

Synthesis of Pyrazolyl‑Thiosemicarbazone Ligands for Metallodrug Discovery

Condensation with thiosemicarbazides yields pyrazolyl‑thiosemicarbazone ligands in high yield (76‑91%). These ligands are precursors to metal complexes with demonstrated antimicrobial, anticancer, and antidiabetic activities, making the compound valuable for bioinorganic chemistry programs [REFS‑3].

Agrochemical Intermediate for Herbicidal Pyrazolecarboxylates

Patents describing 1‑alkyl‑3‑aryl‑4‑pyrazolecarboxylates with herbicidal activity specifically identify the N1‑propyl substitution pattern as a preferred embodiment, and the target compound can serve as a key intermediate for synthesizing such herbicidal agents [REFS‑4].

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